Cas no 569-06-2 (1-Fluoroanthraquinone)

1-Fluoroanthraquinone 化学的及び物理的性質
名前と識別子
-
- 1-fluoroanthracene-9,10-dione
- CTK5A5888
- 1-fluoro-9,10-anthraquinone
- AC1Q6JXN
- SureCN760904
- 1-Fluor-anthrachinon
- 1-fluoro-anthraquinone
- 1-Fluoroanthraquinone
- AC1L29Q7
- T0400-2135
- 1-fluoro-9,10-anthracenedione
- AKOS001025610
- EU-0000229
- Z56755992
- 569-06-2
- QFDHYBLCHGMWDI-UHFFFAOYSA-N
- SCHEMBL760904
- 1-FLUORO-9,10-DIHYDROANTHRACENE-9,10-DIONE
- DTXSID1060346
- InChI=1/C14H7FO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7
- 9,10-Anthracenedione, 1-fluoro-
-
- インチ: InChI=1S/C14H7FO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
- InChIKey: QFDHYBLCHGMWDI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)F
計算された属性
- せいみつぶんしりょう: 226.04301
- どういたいしつりょう: 226.043008
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 34.1
じっけんとくせい
- 密度みつど: 1.385
- ふってん: 395.5°C at 760 mmHg
- フラッシュポイント: 150.7°C
- 屈折率: 1.637
- PSA: 34.14
1-Fluoroanthraquinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F893350-250mg |
1-Fluoroanthraquinone |
569-06-2 | 250mg |
$ 800.00 | 2023-09-07 | ||
TRC | F893350-500mg |
1-Fluoroanthraquinone |
569-06-2 | 500mg |
$1378.00 | 2023-05-18 | ||
TRC | F893350-50mg |
1-Fluoroanthraquinone |
569-06-2 | 50mg |
$173.00 | 2023-05-18 |
1-Fluoroanthraquinone 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
1-Fluoroanthraquinoneに関する追加情報
Comprehensive Guide to 1-Fluoroanthraquinone (CAS No. 569-06-2): Properties, Applications, and Industry Insights
1-Fluoroanthraquinone (CAS No. 569-06-2) is a fluorinated derivative of anthraquinone, a versatile organic compound widely used in industrial and research applications. This compound is characterized by the substitution of a fluorine atom at the 1-position of the anthraquinone structure, which enhances its reactivity and utility in specialized chemical processes. The fluoroanthraquinone family, including 1-fluoro-9,10-anthraquinone, has gained attention due to its unique electronic properties and potential in advanced material synthesis.
In recent years, the demand for fluorinated organic compounds like 1-Fluoroanthraquinone has surged, driven by their applications in pharmaceuticals, agrochemicals, and dye manufacturing. Researchers and industry professionals frequently search for "1-Fluoroanthraquinone synthesis," "CAS 569-06-2 applications," and "fluoroanthraquinone derivatives" to explore its potential. The compound's stability and compatibility with other reagents make it a valuable intermediate in organic synthesis, particularly in the development of high-performance dyes and functional materials.
From a molecular perspective, 1-Fluoroanthraquinone exhibits distinct spectroscopic and chemical properties due to the electron-withdrawing effect of the fluorine atom. This feature is often leveraged in photochemical studies and catalytic reactions. Searches for "1-Fluoroanthraquinone NMR spectrum" or "569-06-2 solubility" reflect the scientific community's interest in its characterization. The compound is typically a yellow crystalline solid with moderate solubility in organic solvents like dichloromethane and toluene, making it suitable for laboratory-scale experiments.
Environmental and sustainability considerations are increasingly shaping the discourse around fluorinated compounds. Queries such as "eco-friendly fluorination methods" and "green chemistry applications of 1-Fluoroanthraquinone" highlight the industry's shift toward sustainable practices. While 1-Fluoroanthraquinone itself is not classified as hazardous under standard regulations, its handling requires adherence to general laboratory safety protocols. Proper storage conditions—away from light and moisture—are critical to maintaining its stability over time.
The commercial availability of 1-Fluoroanthraquinone (CAS No. 569-06-2) is supported by several global suppliers, catering to both research institutions and industrial manufacturers. Pricing trends and bulk procurement options are common search topics, alongside "1-Fluoroanthraquinone suppliers" and "CAS 569-06-2 pricing." As innovation in fluorinated compounds accelerates, this compound is poised to play a pivotal role in emerging technologies, including organic electronics and specialty coatings.
In summary, 1-Fluoroanthraquinone represents a critical building block in modern organic chemistry, bridging fundamental research and industrial applications. Its fluorinated structure offers unique advantages, aligning with current trends in material science and sustainable chemistry. For researchers exploring "anthraquinone derivatives" or "fluorinated aromatic compounds," this compound provides a compelling case study in functional group modification and reactivity tuning.
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